1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Physicochemical Properties Boronic Acid Pyrazole

Researchers optimizing lipophilicity and steric profiles in drug candidates face inconsistent Suzuki coupling yields when substituting N1-alkyl groups. 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid (CAS 847818-58-0) solves this with a branched isopentyl group (cLogP -0.258 vs -0.66 for methyl analog). • Enhanced membrane permeability for drug discovery • 95% purity ensures reproducible cross-coupling performance • Part of Sigma-Aldrich AldrichCPR collection for early discovery Available in research quantities with global shipping.

Molecular Formula C8H15BN2O2
Molecular Weight 182.03 g/mol
CAS No. 847818-58-0
Cat. No. B1312823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
CAS847818-58-0
Molecular FormulaC8H15BN2O2
Molecular Weight182.03 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)CCC(C)C)(O)O
InChIInChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3
InChIKeyRFMLXEBQNNMUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid: Overview & Specifications


1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid (CAS 847818-58-0), also known as [1-(3-methylbutyl)pyrazol-4-yl]boronic acid or 1-isopentylpyrazole-4-boronic acid, is a heteroarylboronic acid with the molecular formula C8H15BN2O2 and a molecular weight of 182.03 g/mol . This compound is an organic intermediate utilized in tumor therapy research . It is offered as a solid building block with purities typically at 95% or higher from various suppliers . It is part of the AldrichCPR collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid: Generic Substitution Risks


Substituting 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid with a different N1-alkyl pyrazole-4-boronic acid (e.g., methyl, ethyl, or n-butyl analogs) is not recommended without direct experimental validation. The N1-substituent directly influences the compound's physicochemical properties, such as logP, solubility, and steric bulk, which in turn can affect reaction kinetics, yields, and the properties of downstream products [1]. In medicinal chemistry, even minor alkyl chain changes on a pyrazole core can dramatically alter target binding affinity, metabolic stability, and overall pharmacokinetic profiles [2]. Using an unvalidated alternative introduces significant risk into a research program, potentially leading to failed reactions, reduced biological activity, or the need for extensive re-optimization. The evidence below details specific quantitative differentiations where they exist for this compound.

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid: Quantitative Performance Evidence


Boiling Point and Lipophilicity vs. Methyl Analog

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid has a predicted boiling point of 342.1±34.0 °C . This is significantly higher than its N1-methyl analog, 1-methyl-1H-pyrazole-4-boronic acid, for which the predicted boiling point is 327.2±25.0 °C. The calculated cLogP for the 3-methylbutyl derivative is -0.258 , which is substantially more lipophilic than the methyl analog (calculated cLogP approximately -0.66). This difference is due to the increased alkyl chain length and branching.

Physicochemical Properties Boronic Acid Pyrazole LogP Boiling Point

Suzuki-Miyaura Coupling Reactivity Profile

A study on the preparation of N-substituted pyrazole compounds using 1-alkylpyrazole-4-boronic acid pinacol esters under Suzuki-Miyaura conditions with Cs₂CO₃ and Pd(PPh₃)₄ in dioxane/water at 90–110 °C reported yields ranging from 14% to 81% [1]. This broad yield range is characteristic of the 1-alkylpyrazole-4-boronic acid class and highlights the sensitivity of the coupling reaction to the specific N1-alkyl substituent and the electrophilic coupling partner.

Suzuki-Miyaura Coupling Boronic Ester Cross-Coupling Reactivity

N1-Substituent Effects on Pyrazole Synthesis

Research by Durka et al. (2015) on the synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids (alkyl = Me or Et, M = various silyl/germyl groups) via sequential lithiation/silylation and lithiation/boronation highlights the structural diversity possible on the pyrazole core [1]. While specific yields for the 3-methylbutyl analog are not provided in this study, the work demonstrates that the N1-alkyl group is a key determinant in the success and outcome of further functionalization at the 5-position, a feature not accessible with N1-unsubstituted or simpler alkyl analogs.

Boronic Acid Synthesis Silylation Lithiation Reactivity

Purity Specifications and Commercial Availability

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid is commercially available with a purity of 98% from at least one supplier , compared to standard offerings of 95% or 96% for this compound . The pinacol ester derivative (CAS 777063-41-9) is also widely available, with purities up to 97%, and is often recommended as a more stable alternative for Suzuki-Miyaura couplings .

Commercial Availability Purity Procurement Building Block

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid: Research and Industrial Applications


Lipophilicity Optimization in Lead Compounds

Given its calculated cLogP of -0.258, which is significantly higher than the methyl analog (cLogP ~ -0.66), 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid is the preferred building block for projects where increased membrane permeability or a specific LogD profile is desired for a drug candidate . Substituting the 3-methylbutyl group for a smaller alkyl group would decrease lipophilicity and likely alter the pharmacokinetic profile of the final compound [1].

N1-Substituent Effects in Cross-Coupling Methodology

For researchers investigating the impact of the N1-substituent on the efficiency of Suzuki-Miyaura couplings, this compound serves as a key test substrate. As demonstrated by class-level data, 1-alkylpyrazole-4-boronic acid pinacol esters can exhibit a wide range of yields (14–81%) depending on the specific alkyl group and reaction conditions . Using the 3-methylbutyl analog provides a distinct data point for mapping structure-reactivity relationships in this important reaction class [1].

Chemical Probe Development with Unique Steric Features

The branched 3-methylbutyl (isopentyl) group offers a unique steric and electronic profile distinct from linear alkyl chains. In programs developing chemical probes or tool compounds where subtle differences in protein-ligand interactions are critical, this specific boronic acid is essential. Class-level evidence shows that the N1-alkyl group is a key determinant for further functionalization at the C5 position, enabling the synthesis of more complex and tailored pyrazole derivatives .

High-Purity Building Block Applications

For synthetic sequences where product purity is paramount, such as the final steps of a total synthesis or the preparation of a high-value material, procuring 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid at 98% purity provides a quantifiable advantage over the standard 95-96% grade [1]. This higher purity reduces the risk of side reactions and simplifies purification, which is a critical factor in selecting a vendor for this specific building block .

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